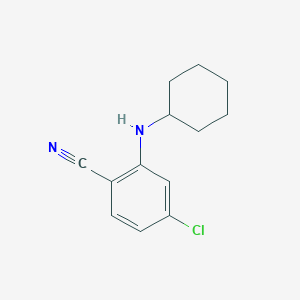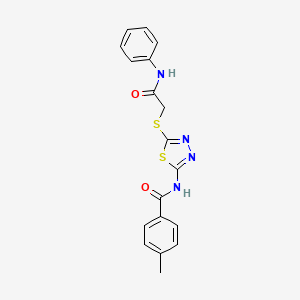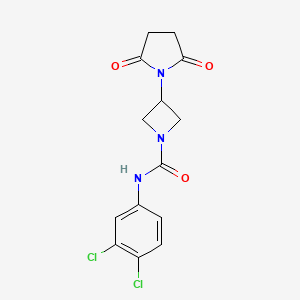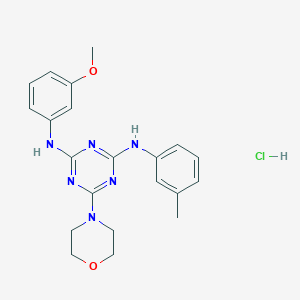![molecular formula C17H16N2O5S2 B2653358 Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-95-0](/img/structure/B2653358.png)
Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound. It is a derivative of tetrahydropyrimidine . Tetrahydropyrimidines are a class of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
While the specific synthesis process for this compound is not available, tetrahydropyrimidines are often synthesized using the Biginelli reaction . This is a three-component, one-pot reaction involving an aldehyde, a β-keto ester, and urea .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Biginelli Compounds Reactions : Research into the reactions of Biginelli compounds, including derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, has explored methylation, acylation, and condensation reactions. These processes lead to the synthesis of pyrimidothiazines, thiazolopyrimidines, indenopyrimidines, and disubstituted-pyrimidine-5-carbonitriles, showcasing the compound's versatility in synthetic organic chemistry (Kappe & Roschger, 1989).
Microwave-Mediated Biginelli Reaction : A novel approach using microwave irradiation facilitated the solvent- and catalyst-free synthesis of tetrahydropyrimidines, demonstrating an efficient method for generating highly functionalized novel tetrahydropyrimidines under regioselective conditions (Harikrishnan et al., 2013).
Oxidation Studies : Investigations into the oxidation of tetrahydropyrimidine derivatives with selenium dioxide have provided insights into the structural modifications possible through oxidation, impacting the compound's utility in further synthetic applications (Khanina & Dubur, 1982).
Biological Activities and Structural Analysis
Antimicrobial and Antifungal Activities : Compounds synthesized from derivatives of tetrahydropyrimidine-5-carboxylic acid have been evaluated for their in vitro antifungal and antibacterial activities. These studies highlight the compound's potential as a scaffold for developing new antimicrobial agents (Tiwari et al., 2018).
Anti-inflammatory Activities : The synthesis of thiazolopyrimidine derivatives and their evaluation for anti-inflammatory activities reveal the compound's applicability in generating therapeutically relevant molecules (Tozkoparan et al., 1999).
Antioxidant Activities : Research on the synthesis of novel pyrimidine derivatives incorporating oxadiazole and thienopyrimidine moieties has demonstrated significant in vitro antioxidant activity, suggesting potential applications in developing antioxidants (Kotaiah et al., 2012).
Conformational and Structural Analysis : Structural and conformational analysis of tetrahydropyrimidine derivatives through X-ray crystallography and quantum chemical calculations provides valuable insights into the molecular architecture and potential interactions of these compounds, supporting their utility in targeted drug design (Memarian et al., 2013).
Propriétés
IUPAC Name |
methyl 2-oxo-4-phenyl-6-(thiophen-2-ylsulfonylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-24-16(20)14-12(10-26(22,23)13-8-5-9-25-13)18-17(21)19-15(14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARGPKQUOBZTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2653282.png)



![3-(4-Methoxyphenyl)-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-4-one](/img/structure/B2653286.png)
![1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2653288.png)
![3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2653291.png)


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2653295.png)


